molecular formula C11H18OSi B8539743 1-Phenyl-2-(trimethylsilyl)ethanol

1-Phenyl-2-(trimethylsilyl)ethanol

Cat. No. B8539743
M. Wt: 194.34 g/mol
InChI Key: RQYRMSUPLWLFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-(trimethylsilyl)ethanol is a useful research compound. Its molecular formula is C11H18OSi and its molecular weight is 194.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenyl-2-(trimethylsilyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-2-(trimethylsilyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Phenyl-2-(trimethylsilyl)ethanol

Molecular Formula

C11H18OSi

Molecular Weight

194.34 g/mol

IUPAC Name

1-phenyl-2-trimethylsilylethanol

InChI

InChI=1S/C11H18OSi/c1-13(2,3)9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3

InChI Key

RQYRMSUPLWLFFN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC(C1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To benzaldehyde (2.17 g, 20.4 mmol) in 20 mL of ether, 1 M (trimethylsilyl)methyl magnesium chloride solution in ether (28.6 mL) was added at 0° C. After two hours of stirring at 0° C., a saturated NH4Cl solution was added and the mixture was extracted with ether (3×). The combined organic extract was dried (Na2SO4), filtered, and concentrated to give the title product (4.12 g).
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2.17 g
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20 mL
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28.6 mL
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Synthesis routes and methods II

Procedure details

A 1.0M solution (75 ml) of trimethylsilylmethyl magnesium chloride in diethyl ether was diluted with dry diethyl ether (50 ml). After the interior of an reaction vessel was replaced by nitrogen, a solution (50 ml) of benzaldehyde (5.3 g) in dry diethyl ether was slowly added dropwise to the solution in the reaction vessel while stirring. The reaction mixture was stirred at 40° C. for 2 hours under nitrogen atmosphere and cooled in an ice bath. A 25% aqueous solution (100 ml) of ammonium chloride was added dropwise thereto, the mixture was extracted with diethyl ether, washed with water and dried over sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure to obtain 1-trimethylsilyl-2-hydroxy-2-phenylethane (13.1 g) as pale yellow oily material.
[Compound]
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solution
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75 mL
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50 mL
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50 mL
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aqueous solution
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100 mL
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